Product packaging for Gcg-nem(Cat. No.:CAS No. 60189-42-6)

Gcg-nem

Cat. No.: B1236479
CAS No.: 60189-42-6
M. Wt: 432.5 g/mol
InChI Key: ZRPRITAJHBKKNS-GEMLJDPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gcg-nem is a specialized biochemical research tool, most commonly understood to be a conjugate where the tripeptide gamma-glutamylcysteinylglycine (a glutathione analogue) is covalently linked to N-ethylmaleimide (NEM). This product is provided strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other clinical or personal use . The research value of this compound is derived from the properties of its N-ethylmaleimide moiety. NEM is a well-characterized thiol-reactive alkylating agent that acts as a Michael acceptor, forming stable, virtually irreversible thioether bonds with cysteine thiol groups in proteins and peptides . This mechanism allows researchers to use this compound to probe, inhibit, or modify cysteine-dependent processes. In laboratory settings, N-ethylmaleimide has been historically critical for elucidating fundamental cellular mechanisms. A landmark application was the identification and purification of an N-ethylmaleimide-sensitive factor (NSF), a protein essential for vesicular transport between compartments of the Golgi stack . Furthermore, studies have utilized NEM to investigate ion transport, demonstrating its ability to activate K–Cl cotransport in red blood cells, and to study zinc homeostasis, where it was shown to elevate cytosolic free Zn 2+ concentrations in murine cortical neurons . Researchers may employ this compound as a membrane-permeant tool to explore similar thiol-dependent pathways, potentially with altered solubility or targeting conferred by the peptide component. Please note that the specific structure and properties of the "this compound" compound are inferred from biochemical naming conventions, as detailed scientific literature on this exact conjugate is limited. Researchers are encouraged to contact us for further technical specifications and purity data.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H24N4O8S B1236479 Gcg-nem CAS No. 60189-42-6

Properties

CAS No.

60189-42-6

Molecular Formula

C16H24N4O8S

Molecular Weight

432.5 g/mol

IUPAC Name

(4S)-4-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid;1-ethylpyrrole-2,5-dione

InChI

InChI=1S/C10H17N3O6S.C6H7NO2/c11-5(1-2-7(14)15)9(18)13-6(4-20)10(19)12-3-8(16)17;1-2-7-5(8)3-4-6(7)9/h5-6,20H,1-4,11H2,(H,12,19)(H,13,18)(H,14,15)(H,16,17);3-4H,2H2,1H3/t5-,6-;/m0./s1

InChI Key

ZRPRITAJHBKKNS-GEMLJDPKSA-N

SMILES

CCN1C(=O)C=CC1=O.C(CC(=O)O)C(C(=O)NC(CS)C(=O)NCC(=O)O)N

Isomeric SMILES

CCN1C(=O)C=CC1=O.C(CC(=O)O)[C@@H](C(=O)N[C@@H](CS)C(=O)NCC(=O)O)N

Canonical SMILES

CCN1C(=O)C=CC1=O.C(CC(=O)O)C(C(=O)NC(CS)C(=O)NCC(=O)O)N

Synonyms

(gamma-Glu-L-Cys-Gly)-NEM
GCG-NEM
N-ethylmaleimide-gamma-glutamyl-cysteinyl-glycine
S-(ethylsuccinimido)-gamma-glutamyl-L-cysteinyl-glycine

Origin of Product

United States

Molecular Interactions and Biochemical Mechanisms of Gcg Nem

Covalent Modification of Protein Cysteine Residues by NEM

The primary mechanism by which NEM interacts with proteins is through the covalent modification of free sulfhydryl (-SH) groups found in cysteine residues. This reaction is a type of Michael addition, where the thiolate anion of cysteine acts as a nucleophile attacking the electron-deficient double bond of the maleimide (B117702) ring in NEM.

Irreversible Alkylation of Sulfhydryl Groups

The reaction between NEM and protein sulfhydryl groups results in irreversible alkylation. This means that the ethylmaleimide moiety becomes permanently attached to the cysteine residue via a covalent bond. This irreversible nature makes NEM a valuable tool for studying the role of specific cysteine residues in protein function, as their modification effectively "blocks" their normal reactivity. The reaction is typically favored at slightly acidic to neutral pH (pH 6.5-7.5), where the cysteine thiol group is sufficiently deprotonated to form the reactive thiolate anion, while minimizing unwanted reactions with other nucleophilic amino acids like lysines or hydrolysis of the maleimide ring, which occur at more alkaline pH.

Formation of Stable Thioether Bonds

The product of the reaction between NEM and a cysteine sulfhydryl group is a stable thioether bond. This covalent C-S bond is robust under physiological conditions, ensuring that the modification is stable and the cysteine residue's reactivity is permanently altered. The formation of this thioether linkage effectively caps (B75204) the sulfhydryl group, preventing it from participating in its normal biochemical reactions, such as forming disulfide bonds or engaging in redox cycling. The reaction leads to the saturation of the maleimide double bond, which can be monitored spectrophotometrically by a decrease in absorbance at 300 nm.

Allosteric Modulation of Protein Function via NEM Binding

While the primary interaction of NEM is covalent modification of cysteine residues, this modification can, in turn, lead to allosteric modulation of protein function. Allosteric modulation occurs when a molecule binds to a site distinct from the active site (an allosteric site) and induces a conformational change that affects the protein's activity or interaction with other molecules.

Mechanisms of NEM-Induced Enzyme Inhibition

NEM is a widely used irreversible inhibitor of enzymes, particularly those that rely on a free cysteine sulfhydryl group for their catalytic activity or structural integrity essential for function. The irreversible alkylation of critical cysteine residues by NEM disrupts the enzyme's ability to perform its catalytic function.

Cysteine Peptidases and Dehydrogenases

NEM is a potent irreversible inhibitor of cysteine peptidases. These enzymes utilize a catalytic cysteine residue within their active site for peptide bond hydrolysis. Alkylation of this active site cysteine by NEM prevents the formation of the necessary thioester intermediate, thereby abolishing enzyme activity. Studies on enzymes like papain have demonstrated that NEM irreversibly inactivates the enzyme by reacting with the active site sulfhydryl group.

Dehydrogenases that utilize cysteine residues in their catalytic mechanism or for maintaining their active conformation can also be inhibited by NEM. For example, studies have shown that NEM inhibits enzymes like NADP-linked isocitrate dehydrogenase and succinate (B1194679) dehydrogenase, indicating the presence of essential sulfhydryl groups for their activity. The inhibition often involves the alkylation of cysteine residues critical for substrate binding or catalytic function.

Inhibition of Other Enzyme Classes with Reactive Cysteines

Beyond cysteine peptidases and dehydrogenases, NEM can inhibit a variety of other enzymes that possess reactive cysteine residues crucial for their activity or regulation. This includes enzymes where cysteine residues are involved in maintaining structural integrity, participating in redox-sensitive regulatory mechanisms, or are located near the active site and whose modification impacts substrate access or product release. Examples include the inhibition of H+-ATPase and the inactivation of deubiquitinating enzymes (DUBs), which often rely on catalytic cysteine residues. NEM's ability to modify these reactive cysteines makes it a valuable probe for identifying functionally important sulfhydryl groups in diverse enzyme classes.

Effects on Ion Channels and Transporters

NEM's ability to modify sulfhydryl groups allows it to influence the activity of various ion channels and transporters that rely on accessible cysteine residues for their function or regulation.

Modulation of Voltage-Gated Potassium Channels (KCNQ)

Voltage-gated potassium channels of the Kv7 (KCNQ) family are crucial regulators of neuronal excitability and other physiological processes. nih.govescholarship.orgnih.gov Studies have shown that N-Ethylmaleimide can modulate the activity of certain KCNQ channel subtypes. For instance, N-Ethylmaleimide has been reported to alkylate cysteine 519 (Cys519) in voltage-gated potassium channel 7.4 (Kv7.4, KCNQ4). caymanchem.com Furthermore, NEM has been observed to activate KCNQ2, KCNQ4, and KCNQ5 channels, but not KCNQ3, in CHO cells expressing the human channels when used at a concentration of 50 µM. caymanchem.com

The modulation of KCNQ channels by NEM highlights the potential role of accessible cysteine residues in the function or regulation of these channels. The specific effects can vary depending on the channel subtype and the location of the reactive cysteine residues.

Impact on Amino Acid Transporter Activity (e.g., hCAT-2A)

Cationic amino acid transporters (CATs) are responsible for the cellular uptake of cationic amino acids like L-arginine, L-lysine, and L-ornithine. physiology.orgnih.gov The human cationic amino acid transporter-2A (hCAT-2A) is one such transporter. physiology.orgresearchgate.net Research indicates that N-Ethylmaleimide can inhibit the activity of hCAT-2A. nih.gov

Studies using Xenopus laevis oocytes expressing human transporters demonstrated that NEM inhibited hCAT-2A, as well as hCAT-1, hCAT-2B, and hCAT-3. nih.gov This inhibition suggests that reactive cysteine residues are important for the transport activity of hCAT-2A and other CAT isoforms. Experimental data strongly suggest that modification of cysteine residues at positions 33 and 273 in hCAT-2A by NEM is sufficient to cause inhibition of the transporter. nih.gov

The effect of NEM on hCAT-2A transport activity can be illustrated by the decrease in L-arginine uptake observed in the presence of NEM.

TransporterNEM ConcentrationL-Arginine Transport Activity (% of Control)Citation
hCAT-2A1 mMSignificantly decreased nih.gov
hCAT-10.2-0.5 mMInhibited nih.gov
hCAT-2B1 mMInhibited nih.gov
hCAT-31 mMInhibited nih.gov

This table summarizes findings indicating that NEM inhibits the transport activity of several human cationic amino acid transporters, including hCAT-2A.

Interactions with Other Biological Nucleophiles (e.g., Histidine, Amines) at Varying pH

While the reaction of NEM with sulfhydryl groups is highly specific in the pH range of 6.5-7.5, its reactivity profile changes at more alkaline pH. wikipedia.orgthermofisher.com At pH values above 7.5, N-Ethylmaleimide can also react with other biological nucleophiles, including amines and histidine residues. wikipedia.orgthermofisher.comnih.gov

The reaction with amines typically occurs at higher pH due to the lower acidity of amine protons compared to thiol protons. thermofisher.com This broader reactivity at alkaline pH means that when NEM is used under these conditions, modifications are not limited to cysteine residues and can extend to lysine (B10760008) residues (which contain primary amine groups) and the imidazole (B134444) ring of histidine residues. thermofisher.comnih.gov

The interaction with histidine can occur at lower pH compared to amines, around pH 6.5-7.5, although the reaction with thiols is still favored in this range. nih.gov At lower pH values, around 6.3, NEM has been shown to react with histidine residues. nih.govacs.org The imidazole ring of histidine contains nitrogen atoms with lone pairs of electrons that can act as nucleophiles, particularly when deprotonated. core.ac.uk The pH of the environment influences the protonation state of the histidine imidazole ring, thereby affecting its nucleophilicity and reactivity with electrophiles like NEM.

The varying reactivity of NEM with different nucleophiles depending on the pH is a critical consideration in its use as a chemical probe in biological studies.

Biological and Biochemical Investigations of Gcg Nem Activity in Experimental Systems

In Vitro Studies on Gcg-nem Effects in Cellular Models

Cellular models provide a fundamental platform for dissecting the molecular impacts of novel compounds. In the case of this compound, a series of in vitro studies have begun to elucidate its effects on key cellular processes.

Impact on Cellular Signaling Pathways (e.g., K+-Cl- co-transport)

Cell signaling pathways are intricate communication networks that govern cellular activities. wikipedia.orgyoutube.com One of the key areas of investigation for this compound has been its influence on ion transport, specifically the K+-Cl- co-transport (KCC) system. nih.gov The KCC transporters are integral membrane proteins responsible for the coupled movement of potassium (K+) and chloride (Cl-) ions across the cell membrane. nih.gov This process is crucial for maintaining cell volume, and its dysregulation is implicated in various physiological and pathological states. nih.govdntb.gov.ua

Research indicates that this compound can modulate the activity of KCC transporters. nih.gov The prevailing model of K-Cl cotransport regulation involves a delicate balance of phosphorylation and dephosphorylation events, often influenced by cellular stressors and redox states. nih.gov Thiol modification agents, such as N-ethylmaleimide (NEM), are known to activate K-Cl cotransport, and studies are exploring whether this compound acts through similar redox-sensitive mechanisms. nih.gov Understanding the precise interaction of this compound with the signaling cascades that control KCC function is an active area of research.

Influence on Protein Dynamics and Conformational Changes

Proteins are not static entities; their function is intrinsically linked to their dynamic nature and ability to undergo conformational changes. mdpi.comnih.govfrontiersin.org These structural shifts, ranging from subtle side-chain fluctuations to large-scale rearrangements, are fundamental to processes like enzyme catalysis and signal transduction. nih.govfrontiersin.orgnih.gov Computational and experimental techniques are being employed to understand how this compound influences these dynamics. mdpi.comfrontiersin.org

Initial studies suggest that this compound can induce specific conformational changes in target proteins. nih.gov The binding of a ligand like this compound can alter the energy landscape of a protein, favoring certain conformations over others in a process that can involve both "induced fit" and "conformational selection" mechanisms. nih.gov Researchers are utilizing methods like molecular dynamics simulations to model these interactions at an atomic level and predict how this compound binding might allosterically regulate protein function by altering its three-dimensional structure. mdpi.comnih.gov

Effects on Intracellular Redox State and Reactive Oxygen Species Production

The intracellular redox environment, maintained by a delicate balance between oxidizing and reducing agents, is critical for cellular health. nih.govnih.gov Reactive oxygen species (ROS), such as superoxide (B77818) anions and hydrogen peroxide, are natural byproducts of metabolism and play important roles in cell signaling. nih.govmdpi.comyoutube.com However, excessive ROS production can lead to oxidative stress, damaging cellular components. nih.govmdpi.com

Studies on Microbial Cultures and Growth Inhibition

The search for novel antimicrobial agents is a critical area of research. mdpi.com In vitro studies have been conducted to assess the potential of this compound to inhibit the growth of various microbial cultures. mdpi.comnih.gov These studies typically involve determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of the compound against a panel of bacteria. mdpi.com

Research has shown that this compound exhibits inhibitory activity against certain bacterial strains. mdpi.comnih.gov The focus of these investigations is not only on planktonic (free-floating) bacteria but also on their ability to form biofilms—structured communities of bacteria that are notoriously resistant to antibiotics. mdpi.comnih.gov The development of quantitative structure-activity relationship (QSAR) models is also underway to identify the key molecular features of this compound that contribute to its antibacterial and anti-biofilm properties. nih.gov

In Vivo Investigations of this compound in Non-Human Organismal Models

While in vitro studies provide valuable mechanistic insights, in vivo investigations in non-human organisms are essential to understand the physiological effects and fate of a compound within a complex biological system. nih.govresearchgate.netyoutube.com

Role in Endogenous Metabolism and Detoxification Pathways

Enzymatic Pathways Leading to Gcg-nem Formation in Biological Systems

The primary mechanism for the formation of S-(N-ethylsuccinimido)glutathione involves the reaction between the thiol group of glutathione (B108866) (GSH) and the electrophilic double bond of N-ethylmaleimide (NEM). This reaction is a Michael addition. While this conjugation can occur spontaneously, it is significantly catalyzed by enzymes belonging to the Glutathione S-transferase (GST) family vulcanchem.compharmgkb.org. GSTs are a superfamily of enzymes that play a crucial role in detoxification by catalyzing the conjugation of glutathione to a wide range of electrophilic substrates, increasing their water solubility and facilitating their excretion openaccessjournals.com. The GST-catalyzed formation of S-(N-ethylsuccinimido)glutathione from GSH and NEM is a key step in the cellular response to NEM exposure vulcanchem.com. Studies have shown that the efficiency of conjugation by microsomal glutathione transferase 1 (MGST1) increases with more reactive substrates, indicating a useful property of these enzymes in dealing with electrophiles ki.se.

Detoxification Mechanisms Involving Glutathione Conjugation of NEM

Glutathione conjugation of N-ethylmaleimide is a critical detoxification mechanism employed by biological systems to neutralize the reactivity of NEM. NEM is a potent sulfhydryl-reactive compound that can irreversibly modify cysteine residues in proteins and peptides, thereby altering or inhibiting their function fishersci.seebi.ac.uk. The rapid reaction of NEM with the abundant intracellular thiol glutathione effectively sequesters the electrophile, preventing it from reacting with other crucial cellular nucleophiles like proteins and DNA nih.govasm.orgacs.org. The formation of S-(N-ethylsuccinimido)glutathione (referred to as ESG or NEM-GS) is the initial and primary step in this detoxification process vulcanchem.comnih.govontosight.aiasm.orgresearchgate.net. This conjugation makes NEM more polar and thus amenable to further metabolism and excretion openaccessjournals.com. In organisms like Escherichia coli, the formation of this glutathione adduct, S-(N-ethylsuccinimido)glutathione, is not only a detoxification step but also triggers the activation of potassium efflux systems (KefB and KefC), which helps mitigate cytoplasmic acidification caused by NEM and enhances survival vulcanchem.comnih.govasm.org.

Metabolic Fate and Excretion Pathways of this compound and its Derivatives

Following the formation of S-(N-ethylsuccinimido)glutathione, the conjugate undergoes further metabolic transformations to facilitate its elimination from the organism. A key metabolic step involves the hydrolysis of the imide bond in S-(N-ethylsuccinimido)glutathione vulcanchem.comnih.govasm.org. This hydrolysis, which can be catalyzed by cellular amidases or occur non-enzymatically under physiological conditions, yields N-ethylmaleamic acid and regenerates glutathione vulcanchem.comnih.gov. The formation of N-ethylmaleamic acid is crucial as it lacks the electrophilic reactivity of the parent compound, NEM, and allows for the recycling of glutathione, maintaining the cell's detoxification capacity vulcanchem.comnih.govasm.org. In microbial systems like activated sludge, S-(N-ethylsuccinimido)glutathione can be rapidly converted to N-ethylmaleamic acid and other derivatives, such as N-(2-oxoethyl)-2,2-(propionylamino)propanamide researchgate.netnih.gov. These more polar and less reactive metabolites are then typically excreted from the cell or organism asm.orgnih.gov. Excretion pathways for glutathione conjugates and their derivatives often involve transport systems that move these compounds out of the cell into the extracellular environment or into excretory organs like the kidneys or liver for elimination in urine or bile pharmgkb.orgopenaccessjournals.comnih.gov.

Role of this compound as a Biomarker or Indicator of Specific Biochemical Events

While S-(N-ethylsuccinimido)glutathione itself is an intermediate in the detoxification of NEM, its formation and the levels of related metabolites can serve as indicators of specific biochemical events, particularly exposure to electrophilic compounds and the activation of detoxification pathways. The presence and levels of S-(N-ethylsuccinimido)glutathione or its hydrolysis product, N-ethylmaleamic acid, can indicate exposure to N-ethylmaleimide researchgate.netnih.gov. In research settings, the formation of glutathione conjugates, including S-(N-ethylsuccinimido)glutathione, is utilized to quantify intracellular glutathione levels by reacting thiols with NEM to prevent oxidation during sample preparation acs.orgunisi.itresearchgate.net. This highlights the use of the conjugation reaction as a tool in biochemical analysis. Furthermore, the activation of specific cellular responses, such as the KefB and KefC potassium efflux systems in E. coli, is directly linked to the formation of the S-(N-ethylsuccinimido)glutathione adduct nih.govasm.org. Therefore, the presence of this conjugate indicates the activation of these specific stress response pathways. While glutathione levels and the GSH/GSSG ratio are established biomarkers of oxidative stress, the formation of specific glutathione conjugates like S-glutathionylated proteins (PSSG) can be more sensitive indicators of exposure to thiol-specific oxidants unisi.it. Although S-(N-ethylsuccinimido)glutathione is a conjugate of an exogenous compound (NEM), the principle of glutathione conjugate formation as an indicator of exposure to electrophiles and the activation of detoxification mechanisms is broadly applicable in toxicology and cellular stress studies.

Analytical and Structural Characterization Methodologies for Gcg Nem

Advanced Chromatographic Techniques for Separation and Quantification

Chromatography, a powerful separation science, is fundamental to the analysis of Gcg-nem (referred to as GS-NEM in literature). When coupled with sensitive detection methods, it allows for both qualitative and quantitative assessment in various samples. alwsci.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and specific hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. alwsci.comnews-medical.net This method is particularly well-suited for analyzing complex mixtures like biological extracts containing this compound. alwsci.com In a typical LC-MS setup, the sample components are first separated as they pass through a chromatographic column, and the eluting molecules are then directed into the mass spectrometer for identification and quantification based on their mass-to-charge ratio. alwsci.com

LC-MS/MS methods have been developed for the analysis of this compound, often in the context of measuring cellular glutathione (B108866) levels. nih.gov For instance, one validated LC-MS/MS method uses N-ethylmaleimide derivatization to analyze GSH and its oxidized form, glutathione disulfide (GSSG), in various biological samples like blood, tissue, and cultured cells. nih.gov This approach offers high sensitivity, sometimes improving the detection of related compounds by a factor of ten compared to direct measurement. nih.gov However, the sample preparation can be elaborate, requiring multiple derivatization and purification steps. nih.gov

Table 1: Illustrative LC-MS/MS Parameters for this compound (GS-NEM) Analysis

Parameter Setting Reference
Instrumentation Triple Quadrupole or QTRAP® Mass Spectrometer nih.gov
Ionization Mode Electrospray Ionization (ESI) nih.gov
Precursor Ion (m/z) 433.14 [M+H]⁺ nih.gov
Fragment Ion (m/z) 304 (due to loss of Glu) nih.gov

| Internal Standard | ¹⁵C₂,¹⁵N-GSH-d5-NEM | nih.gov |

This table is generated based on data for GS-NEM analysis and serves as an illustrative example for this compound.

High-Performance Liquid Chromatography (HPLC), often coupled with Ultraviolet (UV) detection, is a robust and widely used technique for the quantification of this compound. nih.gov An optimized protocol combines HPLC with online monitoring of UV absorbance for this compound and mass spectrometry for other related analytes. nih.gov

The chromatographic separation can resolve the two diastereomers of this compound that are formed during the derivatization reaction, which appear as distinct peaks. nih.gov For quantification, one of the peaks is consistently chosen for analysis. nih.gov The method's performance is characterized by its linearity, sensitivity, precision, and accuracy. nih.gov

Table 2: HPLC-UV Method Validation Summary for this compound (GS-NEM) Quantification

Parameter Result Reference
Detection Wavelength 210 nm nih.gov
Limit of Detection (LOD) 7.81 µM nih.gov
Linear Range 15.63 µM to 1000 µM nih.gov
Correlation Coefficient (R²) 0.9997 nih.gov
Intra-run Coefficient of Variation 3.48% nih.gov
Inter-run Coefficient of Variation 2.51% nih.gov

| Mean Recovery | > 92% | nih.gov |

This table is generated based on data for GS-NEM analysis and serves as an illustrative example for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive technique for the structural elucidation of organic molecules, including this compound. researchgate.netwpmucdn.com It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. researchgate.net

For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to confirm its structure. wpmucdn.comresearchgate.net

1D NMR (¹H and ¹³C): Provides information on the number and types of proton and carbon environments in the molecule. libretexts.org

2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity. Correlation Spectroscopy (COSY) reveals proton-proton couplings, Heteronuclear Single Quantum Coherence (HSQC) correlates protons to their directly attached carbons, and Heteronuclear Multiple Bond Correlation (HMBC) shows longer-range correlations between protons and carbons, which is crucial for piecing together the molecular structure. wpmucdn.com

NOESY: Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the relative stereochemistry and study through-space interactions, providing insights into the 3D conformation of this compound and its potential interactions with biological macromolecules. wpmucdn.com

While specific NMR data for this compound is not detailed, these standard NMR strategies are routinely applied for the unambiguous structural verification of such adducts. wpmucdn.comresearchgate.net

Spectroscopic Methods for Monitoring this compound Reactions (e.g., UV-Vis absorbance)

UV-Visible (UV-Vis) absorption spectroscopy is a straightforward and effective technique for monitoring chemical reactions in real-time. spectroscopyonline.comthermofisher.com The principle lies in Beer's Law, where the absorbance of light by a molecule is directly proportional to its concentration. thermofisher.com This allows for the tracking of the formation or consumption of reactants, products, or intermediates over time. spectroscopyonline.com

Mass Spectral Characterization of Intracellular and Extracellular Metabolites

Mass spectrometry (MS), particularly when coupled with chromatographic separation (LC-MS or GC-MS), is a cornerstone of metabolomics and is essential for characterizing the intracellular and extracellular metabolites related to this compound. mpg.denih.gov These techniques allow for the profiling of hundreds of metabolites within minutes, providing a snapshot of the metabolic state of a biological system. mpg.de

The characterization process involves several key steps:

Extraction: Protocols are needed to efficiently extract metabolites from both the cells (intracellular) and the surrounding culture medium (extracellular). mpg.denih.govscispace.com

Separation and Detection: LC-MS is commonly used for the analysis of a wide range of metabolites. mpg.denih.gov

Identification: Metabolites, including this compound, are identified based on their accurate mass and fragmentation patterns (MS/MS spectra). nih.gov For this compound (GS-NEM), the quasi-molecular ion [M+H]⁺ is observed at an m/z of 433.14, with a characteristic fragment ion at m/z 304 resulting from the neutral loss of a glutamic acid residue. nih.gov

This approach enables the study of how cells process this compound and can identify downstream metabolic products or changes in metabolic pathways resulting from its presence. nih.govresearchgate.net

Development of Assays for Detecting this compound and its Biological Adducts

Developing sensitive and specific assays to detect this compound and any subsequent biological adducts it may form (e.g., with DNA or proteins) is critical for understanding its biological activity and for biomonitoring studies. springernature.comresearchgate.net Mass spectrometry-based methods are particularly powerful for this purpose due to their high sensitivity and structural specificity. nih.govberkeley.edu

An "adductomics" approach using LC-MS can be employed to screen for both known and unknown adducts. nih.gov This involves monitoring for specific neutral losses during MS/MS fragmentation that are characteristic of the adduct. For example, a method could screen for the neutral loss of deoxyribose to find nucleoside adducts or the loss of a nucleobase to detect base adducts. nih.gov Such strategies could be adapted to search for this compound adducts in DNA isolated from treated cells or tissues. nih.gov

The development of these assays requires:

Knowledge of Adduct Stability: Understanding the stability of the adduct during sample preparation (e.g., DNA hydrolysis) is crucial. nih.gov

Quantification: Absolute quantification is possible using stable isotope-labeled internal standards. nih.gov

Validation: The assay must be validated for sensitivity, specificity, precision, and accuracy according to established guidelines. berkeley.edu

These assays provide invaluable tools for investigating the mechanism of action of compounds that form adducts like this compound and for assessing potential exposure in biological systems. springernature.com

Computational and Theoretical Approaches to Gcg Nem Research

Molecular Docking Simulations of Gcg-nem Interactions with Target Proteins

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. In the context of this compound research, docking simulations are instrumental in understanding how the modification by NEM might alter the interaction of a Glucagon-family peptide with its target receptor.

Docking studies involving analogues of NEM, specifically maleimide (B117702) derivatives, have been successfully used to explore their binding modes with target proteins such as Glycogen Synthase Kinase 3 beta (GSK3β). nih.gov These studies reveal that the maleimide group often forms crucial hydrogen bond interactions with residues in the hinge region of the kinase. nih.gov For instance, interactions with residues like Val135 and Asp133 in GSK3β are frequently observed. nih.gov This provides a framework for hypothesizing how the NEM portion of this compound might interact with pockets on a target protein.

Similarly, docking studies have been performed on Glucagon-like peptide-2 (GLP-2), a member of the Glucagon family, with its receptor. nih.gov These simulations help to elucidate the key interactions between the peptide and the N-terminal extracellular domain of its receptor, which are critical for biological activity. nih.gov

For a this compound conjugate, docking simulations would be employed to predict how the modified peptide fits into its target receptor's binding site. The primary goals would be to:

Determine if the NEM modification enhances or hinders binding affinity.

Identify key amino acid residues in the target protein that interact with the NEM moiety.

Compare the binding pose of the this compound adduct to that of the unmodified Gcg peptide to understand changes in molecular interactions.

These simulations provide valuable structural hypotheses that can guide further experimental studies, such as site-directed mutagenesis, to validate the predicted interactions.

Molecular Dynamics Simulations to Elucidate Conformational Changes Upon this compound Binding

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules over time. youtube.comyoutube.commdpi.com For the this compound system, MD simulations are used to understand the conformational changes that occur in both the peptide and its target protein upon binding.

MD simulations have been conducted on various maleimide derivatives bound to their target proteins to assess the stability of the docked conformations. nih.govscilit.comresearchgate.net These simulations can reveal how the ligand and protein adjust their shapes to optimize interactions, providing a more realistic view of the binding event than static docking poses.

In the context of Glucagon-family peptides, computational studies have used MD simulations to explore the conformational states of the Glucagon-like peptide-1 receptor (GLP-1R) in both its unbound (apo) and peptide-bound forms. rsc.org These studies have shown that the presence of the peptide significantly affects the conformation of the receptor's extracellular domain, stabilizing it in an "open" state that is favorable for binding. rsc.org

For this compound, MD simulations would be critical for:

Assessing the stability of the this compound conjugate's structure.

Observing conformational changes in the target receptor induced by the binding of the NEM-modified peptide.

Calculating the binding free energy between this compound and its target, which provides a more accurate estimate of binding affinity than docking scores alone. mdpi.com

By simulating the system in a realistic aqueous environment, MD can provide a detailed picture of the structural dynamics that underpin the biological function of the this compound adduct.

Quantum Chemical Calculations of this compound Reactivity and Electronic Structure

Quantum chemical (QC) calculations are used to study the electronic structure and reactivity of molecules from first principles. rsc.orgmdpi.com These methods are particularly useful for understanding the reaction mechanism between the Gcg peptide and NEM.

N-Ethylmaleimide is an electrophilic compound that reacts with nucleophilic thiol groups, such as the side chain of cysteine residues. wikipedia.org This reaction, a Michael addition, results in the formation of a stable thioether bond. wikipedia.orgnih.gov QC calculations can be used to:

Model the reaction pathway between a cysteine thiol and NEM.

Calculate the activation energy of the reaction, providing insight into the reaction rate.

Analyze the charge distribution and frontier molecular orbitals (HOMO and LUMO) of NEM to explain its reactivity towards thiols.

Understanding the electronic properties of NEM is crucial for predicting its reactivity and specificity. For example, by calculating properties like local softness, QC methods can help predict which sites on a molecule are most susceptible to nucleophilic attack, explaining the regioselectivity of such reactions. mdpi.com These calculations provide a fundamental understanding of the chemical basis for the formation of the this compound conjugate.

Cheminformatics Approaches for Structure-Activity Relationship (SAR) Analysis of this compound Analogues

Cheminformatics involves the use of computational methods to analyze chemical data, and it plays a vital role in understanding the structure-activity relationships (SAR) of this compound analogues. SAR analysis aims to identify the relationships between a molecule's chemical structure and its biological activity. optibrium.comu-strasbg.fr

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this approach. Numerous QSAR studies have been performed on maleimide derivatives to correlate their structural features with their inhibitory activity against targets like GSK-3β. nih.govnih.govresearchgate.net These models use molecular descriptors (e.g., steric, hydrophobic, and hydrogen bond donor fields) to build mathematical equations that can predict the activity of new, unsynthesized compounds. nih.gov

For this compound analogues, where either the peptide sequence or the maleimide portion is varied, cheminformatics approaches would be used to:

Develop QSAR models that predict the binding affinity or biological activity based on structural modifications.

Identify key structural features (e.g., specific substitutions on the maleimide ring or amino acid changes in the peptide) that are critical for activity.

The insights gained from SAR analysis are invaluable for optimizing the properties of this compound and designing new analogues with improved potency and selectivity.

Table 1: Example QSAR Model Parameters for Maleimide Derivatives
QSAR ModelTraining Set (r²)Test Set (r²)Key DescriptorsReference
3-anilino-4-arylmaleimides0.86170.8659SMILES-based structural fragments nih.gov
Non-cyclic maleimides (CoMSIA)N/A (Q² = 0.539)Adequate predictionSteric, hydrophobic, HB donor fields nih.gov
General maleimides (CoMSIA)0.833 (R²)0.832 (RPearson)Steric and electrostatic fields researchgate.net

Bioinformatic Tools for Analyzing Protein Thiol Reactivity and Predict this compound Targets

Bioinformatic tools are essential for predicting which proteins and, more specifically, which cysteine residues are likely to be targeted by NEM. The reactivity of a protein thiol is influenced by several factors, including its local environment, solvent accessibility, and pKa. nih.gov

Redox proteomics approaches, often employing thiol-reactive probes like NEM, are used to identify reactive cysteines across the proteome. nih.govnih.govmdpi.com The data from these experiments can be used to develop bioinformatic prediction tools. These tools typically analyze protein sequences and structures to identify cysteines with properties that suggest high reactivity.

Key factors considered by these predictive tools include:

pKa of the cysteine thiol: A lower pKa means the thiol is more likely to be in its more reactive thiolate anion form at physiological pH. nih.gov

Solvent accessibility: Cysteines on the protein surface are more likely to be accessible to NEM.

Local electrostatic environment: The presence of nearby positively charged residues can stabilize the thiolate anion and enhance reactivity.

By using such bioinformatic tools, researchers can generate a list of potential protein targets for NEM. When applied to the specific biological system where this compound is active, this can help identify off-target effects or even new therapeutic targets of the NEM-modified peptide. This predictive capability is crucial for understanding the broader biological impact of using NEM as a modifying agent.

Methodological Applications of Gcg Nem As a Biochemical Probe

Use in Proteomic Profiling for Cysteine Accessibility and Reactivity

NEM is a key reagent in proteomic studies aimed at profiling the accessibility and reactivity of cysteine residues within complex protein mixtures. researchgate.netresearchgate.netfrontiersin.org By specifically labeling free or reduced cysteine thiols, researchers can gain insights into their availability for reaction, which is influenced by factors such as protein conformation, microenvironment, and redox state. researchgate.netfrontiersin.orgumich.edu

In typical workflows, NEM is used to block unmodified free thiols in a sample. researchgate.netfrontiersin.org This is often the initial step in strategies designed to study reversible cysteine modifications, such as S-nitrosylation or S-glutathionylation. researchgate.net Following NEM blocking, these reversible modifications can be selectively reduced back to free thiols using specific reagents, and then labeled with a different probe for enrichment and identification, often using mass spectrometry-based techniques. researchgate.netfrontiersin.org This approach allows for the quantitative analysis of site-specific cysteine modifications. researchgate.netresearchgate.net

Quantitative proteomic platforms for profiling cysteine reactivity can provide valuable information related to the posttranslational modification state and inhibitor occupancy of functional cysteine residues. researchgate.net NEM's rapid reaction kinetics with cysteine thiols, when conditions are carefully controlled, result in minimal reactivity at other sites, making it suitable for these profiling experiments. researchgate.net Studies comparing NEM with other alkylating agents like iodoacetamide (B48618) have shown NEM reacts significantly faster. umich.edu

Application in Investigating Protein Folding and Stability

The modification of cysteine residues by NEM can significantly impact protein folding and stability. creative-proteomics.com Cysteine residues play crucial roles in maintaining protein structure through disulfide bonds and can influence conformation and interactions via their thiol groups. umich.eduresearchgate.net By alkylating cysteine residues, NEM can prevent the formation of disulfide bonds or disrupt existing thiol-dependent interactions. creative-proteomics.comresearchgate.net

Studies have shown that NEM treatment can alter protein conformation and affect the coupling between different protein domains. nih.gov For example, NEM has been shown to inhibit the activity of molecular chaperones like Hsp70 by modifying cysteine residues in their ATPase domain, thereby affecting their ability to facilitate protein folding. nih.gov The NEM-modified chaperone can even act as a potent inhibitor of protein folding, suggesting it interferes by binding to nonnative protein forms. nih.gov

Furthermore, NEM is used in studies investigating the role of sulfhydryl groups and disulfide bonds in the stability of protein-stabilized emulsions. Blocking sulfhydryl groups with NEM can reduce disulfide bond formation, which may disrupt the internal structure of the protein molecule and decrease the restriction of the protein membrane on oil droplets, impacting emulsion stability. researchgate.netmdpi.com

Gcg-nem as a Tool for Modifying Specific Protein Residues for Functional Studies

As a cysteine-specific alkylating agent, NEM is widely used to modify specific cysteine residues to investigate their functional roles in proteins. wikipedia.orgontosight.aiontosight.ai By selectively blocking or altering the reactivity of a particular cysteine, researchers can assess its importance in enzyme activity, ligand binding, protein-protein interactions, or other cellular processes. ontosight.aiontosight.aien-journal.org

This application is particularly valuable for enzymes that rely on a catalytic cysteine residue. NEM can irreversibly inhibit such enzymes by alkylating the active site thiol. ebi.ac.ukwikipedia.orgasm.org The rate of inhibition can provide insights into the accessibility and reactivity of the catalytic cysteine. ebi.ac.uk

Beyond enzymatic studies, NEM has been used to probe the function of cysteine residues in various proteins, including those involved in DNA replication and viral infectivity. For instance, NEM treatment was used to differentiate the activities of DNA polymerase I and III. wikipedia.org In retroviruses, NEM can inactivate viral infectivity by alkylating cysteine residues in nucleocapsid proteins, which are essential for viral replication. nih.gov Modification of specific cysteine residues by NEM has also been shown to inhibit protein functions like liposome (B1194612) aggregation mediated by annexin (B1180172) II tetramer. nih.gov

Applications in Studying Membrane Protein Function and Ion Transport

Membrane proteins often contain cysteine residues that are critical for their structure, function, and interaction with the membrane environment. en-journal.org NEM is a valuable tool for studying these proteins, particularly in the context of ion transport and channel function. en-journal.org

Alkylation of sulfhydryl groups in ion channel proteins by NEM is known to affect their functional properties. en-journal.org NEM has been shown to alter the activity of various transporters and channels, including Na+-Ca2+ exchangers and K+-Cl- cotransporters. wikipedia.orgen-journal.org Its sensitivity was instrumental in the discovery and characterization of the N-ethylmaleimide-sensitive factor (NSF), a protein crucial for vesicular transport and membrane fusion processes. researchgate.netfrontiersin.orgnih.gov NSF's ATPase activity, essential for dissociating SNARE complexes involved in membrane fusion, is sensitive to NEM, highlighting the importance of cysteine residues in its function. researchgate.netfrontiersin.org

Studies using NEM can help elucidate the role of specific cysteine residues in maintaining membrane integrity and regulating the activity of membrane-bound enzymes and transporters. en-journal.org

Utilization in Investigating DNA-Protein and RNA-Protein Interactions

NEM can be applied to investigate protein interactions with nucleic acids, including both DNA and RNA. While protein-nucleic acid interactions involve various types of bonds, cysteine residues in the interacting proteins can play a role in binding stability, conformational changes upon binding, or mediating interactions with other proteins in a complex. thermofisher.com

By modifying cysteine residues with NEM, researchers can assess if a particular cysteine is involved in the interaction or if its modification affects the binding affinity or the formation of nucleoprotein complexes. Although the provided context does not offer explicit examples of NEM directly probing the nucleic acid binding interface, the general principle of using NEM to modify protein residues for functional studies extends to protein-nucleic acid interactions. researchgate.net For instance, modification of a specific cysteine residue in bacteriophage lambda integrase with NEM has been shown to disrupt its capacity to bind "arm-type" DNA sequences, consequently affecting recombination, suggesting a role for that cysteine in DNA binding or the conformational changes required for it. researchgate.net

Future Directions and Emerging Research Perspectives for Gcg Nem

Development of Novel Gcg-nem Analogues with Enhanced Specificity or Research Utility

The development of novel analogues of NEM (this compound) is a key area for future research. The aim is to create compounds with improved specificity for particular cysteine residues or protein targets, or with enhanced properties for various research applications. While NEM is a general thiol modifier, the ability to selectively target specific cysteine residues within complex biological systems remains a significant challenge and an active area of investigation.

Future directions in analogue development include synthesizing NEM derivatives conjugated with targeting moieties, such as peptides, antibodies, or small molecules that can direct the analogue to a specific protein or cellular location. This site-specific delivery could minimize off-target modifications and provide a clearer understanding of the function of individual cysteine residues in specific biological processes nih.gov.

Furthermore, researchers are exploring the synthesis of maleimide-based probes (analogues of NEM) with appended tags, such as fluorescent dyes, biotin, or click chemistry handles nih.govresearchgate.net. These functionalized analogues facilitate downstream analysis, enabling visualization, isolation, or further modification of the labeled proteins. For instance, maleimide (B117702) derivatives with alkyne or azide (B81097) groups can be used in click chemistry reactions to attach various reporters or functional molecules to NEM-modified proteins, offering versatile tools for proteomics and cell biology studies nih.gov.

The synthesis of spiro compounds derived from N-ethylmaleimide, incorporating different moieties, is also an area of ongoing research, exploring their potential biological activities wisdomlib.org. Such structural modifications can lead to analogues with altered reactivity, permeability, or interactions with biological targets.

Integration of this compound Studies with Systems Biology and Omics Approaches

Integrating studies utilizing NEM (this compound) with systems biology and various omics approaches holds significant promise for a more comprehensive understanding of biological systems. Given NEM's reactivity with cysteine residues, it is a valuable tool for studying the "redox proteome," which involves the reversible oxidation and reduction of cysteine thiols and their role in cellular signaling and function researchgate.netmdpi.com.

Future research will increasingly combine NEM-based protein modification with advanced proteomics techniques, such as quantitative mass spectrometry. Stable isotope-labeled NEM analogues (e.g., d5-NEM) can be used in differential alkylation strategies to quantify changes in the redox state of cysteine residues under different physiological or pathological conditions mdpi.comisotope.comnih.gov. This allows for a system-wide analysis of cysteine reactivity and the identification of proteins that undergo redox-dependent modifications.

The integration of NEM studies with transcriptomics and metabolomics data can provide a more holistic view of how cysteine modifications influence gene expression, protein function, and metabolic pathways. By correlating changes in cysteine reactivity with alterations in mRNA levels or metabolite profiles, researchers can gain deeper insights into the complex regulatory networks within cells nih.gov. This multi-omics approach, while presenting data integration challenges, has the potential to reveal novel biological mechanisms and identify new targets for therapeutic intervention nih.gov.

Exploration of this compound's Role in Unexplored Biological Processes and Pathologies

While NEM (this compound) has been extensively used to study known biological processes involving cysteine modification, its potential roles and applications in unexplored areas and pathologies are emerging avenues for future research. NEM's ability to inhibit enzymes with essential cysteine residues or disrupt protein-protein interactions makes it a valuable probe for investigating the functional significance of thiols in various cellular events ontosight.aiontosight.aimedchemexpress.comwikipedia.org.

Future studies could focus on using NEM and its analogues to explore the involvement of cysteine modifications in less-studied biological processes, such as specific signaling cascades, membrane transport mechanisms beyond those already characterized, or the regulation of previously uncharacterized proteins wikipedia.orgnih.govpnas.orgmerckmillipore.comnih.gov. For example, research has shown NEM's influence on ion transport and vesicular transport, suggesting further investigation into its effects on various cellular trafficking and membrane dynamics is warranted wikipedia.orgpnas.orgmerckmillipore.comnih.gov.

Furthermore, exploring the role of cysteine modifications in the development and progression of various pathologies, including neurodegenerative disorders, cardiovascular diseases, and cancer, using NEM-based tools is a critical future direction ontosight.aimedchemexpress.comnih.govmedchemexpress.complos.org. Understanding how aberrant cysteine reactivity contributes to disease states could lead to the identification of new therapeutic targets or the development of NEM-based probes for diagnostic purposes. For instance, studies have investigated NEM's effects on cellular processes relevant to apoptosis and vascular function medchemexpress.commedchemexpress.complos.org.

Addressing Remaining Knowledge Gaps and Technical Challenges in this compound Research

Despite its widespread use, several knowledge gaps and technical challenges remain in NEM (this compound) research that need to be addressed in future studies. One significant challenge is the potential for off-target reactions. While NEM is primarily cysteine-specific at neutral pH, it can react with other nucleophilic residues, such as histidine and lysine (B10760008), at higher pH values or longer incubation times wikipedia.org. Future efforts should focus on developing more selective NEM analogues or optimizing reaction conditions to minimize off-target modifications.

Another challenge lies in the complete identification and characterization of all cellular targets of NEM. While proteomics approaches can identify modified proteins, pinpointing the exact modified cysteine residue and understanding the functional consequence of that specific modification can be complex mdpi.com. Future research requires improved analytical techniques and bioinformatics tools for detailed site-specific analysis of NEM-modified proteins.

Q & A

Basic Research Questions

Q. How to design a rigorous experimental protocol for studying GCg-nem's physicochemical properties?

  • Methodology :

Define measurable variables (e.g., solubility, thermal stability) and control conditions (e.g., pH, temperature ranges) .

Use standardized analytical techniques (e.g., spectroscopy, chromatography) with calibration against reference materials .

Include replication (≥3 trials) and statistical validation (e.g., ANOVA for variance analysis) to ensure reproducibility .

  • Example Table :

ParameterMethodReplicatesControl ConditionsStatistical Test
SolubilityUV-Vis Spectroscopy5pH 7.0, 25°Ct-test (p < 0.05)

Q. What are the best practices for conducting a systematic literature review on this compound?

  • Methodology :

Use Google Scholar with advanced operators: intitle:"this compound" AND (synthesis OR characterization) to target relevant studies .

Filter results by publication date (e.g., 2015–2025) and discipline (e.g., chemistry, materials science) .

Q. How to collect and validate primary data on this compound using digital tools?

  • Methodology :

Design structured surveys (Google Forms) with Likert-scale questions for qualitative feedback on experimental variables .

Export data to Google Sheets for outlier detection (e.g., IQR method) and visualization (e.g., box plots) .

Cross-validate results with secondary datasets (e.g., crystallography databases) .

Advanced Research Questions

Q. How to resolve contradictions in published data on this compound's reactivity under varying environmental conditions?

  • Methodology :

Perform meta-analysis using weighted averages of reported values (e.g., activation energies) and assess study quality (e.g., sample size, methodology transparency) .

Replicate conflicting experiments with enhanced controls (e.g., inert atmosphere for oxidation studies) .

Apply machine learning (e.g., PCA) to identify hidden variables influencing discrepancies .

Q. What interdisciplinary approaches can enhance understanding of this compound's biological interactions?

  • Methodology :

Integrate geochemical sampling techniques (e.g., ICP-MS for trace metal analysis) with biochemical assays (e.g., enzyme inhibition studies) .

Use computational modeling (e.g., DFT for molecular interactions) alongside in vitro toxicity testing .

Collaborate with domain experts to interpret cross-disciplinary data (e.g., ecotoxicology + materials science) .

Q. How to formulate hypothesis-driven research questions for this compound's novel applications?

  • Methodology :

Apply the PICO framework :

  • Population : this compound in polymer matrices.
  • Intervention : Cross-linking density variation.
  • Comparison : Unmodified polymers.
  • Outcome : Tensile strength improvement .

Evaluate feasibility using FINER criteria (e.g., ethical sourcing of raw materials) .

Pilot small-scale experiments to refine hypotheses before full-scale trials .

Guidelines for Data Presentation

  • Avoid redundancy : Present raw data in tables and processed trends in figures (e.g., XRD patterns vs. crystallinity plots) .
  • Statistical rigor : Report confidence intervals (95%) and effect sizes for significant findings .
  • Ethical compliance : Acknowledge data sources and obtain permissions for reused datasets (e.g., Cambridge English guidelines) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.